ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Lipophilicity Drug Design Chromen-4-one Derivatives

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0) is a fully synthetic 4H-chromen-4-one (chromone) derivative bearing a 4-chlorophenyl substituent at C-3, a trifluoromethyl group at C-2, and an ethoxyacetate ether at the C-7 hydroxyl position. The compound possesses a molecular formula of C₂₀H₁₄ClF₃O₅, a molecular weight of 426.8 g·mol⁻¹, an XLogP3 of 5.0, zero hydrogen-bond donors, and eight hydrogen-bond acceptors.

Molecular Formula C20H14ClF3O5
Molecular Weight 426.77
CAS No. 421566-69-0
Cat. No. B2724681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
CAS421566-69-0
Molecular FormulaC20H14ClF3O5
Molecular Weight426.77
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H14ClF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3
InChIKeyJDYQPRQMWZFACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0): Core Structural Profile and Class Positioning for Informed Procurement


Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0) is a fully synthetic 4H-chromen-4-one (chromone) derivative bearing a 4-chlorophenyl substituent at C-3, a trifluoromethyl group at C-2, and an ethoxyacetate ether at the C-7 hydroxyl position [1]. The compound possesses a molecular formula of C₂₀H₁₄ClF₃O₅, a molecular weight of 426.8 g·mol⁻¹, an XLogP3 of 5.0, zero hydrogen-bond donors, and eight hydrogen-bond acceptors [1]. It belongs to a specific structural sub-family of chromen-4-ones distinct from isoflavones and 2-phenylchromones, and serves as a versatile scaffold for medicinal chemistry derivatization programs targeting inflammation and enzyme inhibition [2].

Why In-Class Chromen-4-one Derivatives Cannot Simply Substitute for Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0) in Research and Development Programs


Chromen-4-one derivatives bearing a 2-trifluoromethyl-3-(4-chlorophenyl)-7-oxyacetate pharmacophore exhibit steep structure–activity relationships (SAR) that render generic substitution unreliable [1]. Small changes in the ester alkyl chain (methyl vs. ethyl vs. propyl) can alter lipophilicity (ΔXLogP3 ≈ 0.3–0.5 log units per methylene unit), metabolic stability toward esterases, and passive membrane permeability in cell-based assays . Furthermore, the specific positioning of the chlorophenyl and trifluoromethyl groups dictates the compound’s electron distribution and binding pose at biological targets; congeners with altered substitution patterns (e.g., phenoxy or methoxyphenyl at C-3) are unlikely to replicate the same pharmacological profile [2]. Consequently, procurement of the exact ethyl ester analogue is critical for maintaining SAR and reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0) Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP3 Comparison of Ethyl Ester vs. Methyl Ester Analog (CAS 383901-22-2)

The ethyl ester derivative (CAS 421566-69-0) exhibits an XLogP3 value of 5.0, which is approximately 0.3–0.5 log units higher than the corresponding methyl ester analog (CAS 383901-22-2, MW 412.75 g·mol⁻¹, XLogP3 ≈ 4.5–4.7) [1]. This lipophilicity increment is attributed to the additional methylene group in the ethoxyacetate moiety, which enhances membrane partitioning potential without introducing excessive molecular weight or hydrogen-bonding capacity. The difference is quantifiable and reproducible across computational platforms (PubChem, ChemAxon).

Lipophilicity Drug Design Chromen-4-one Derivatives

Increased Rotatable Bond Flexibility vs. Carbamate Analogs: Impact on Target Binding Entropy

The target compound contains six rotatable bonds (specifically the ethoxyacetate side chain), compared to only three rotatable bonds in the analogous dimethylcarbamate derivative (3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate, CAS 847369-24-8, MW 411.8 g·mol⁻¹) [1]. The increased conformational freedom of the ethoxyacetate moiety may allow the compound to sample a broader ensemble of binding-competent conformations, potentially enhancing binding entropy and facilitating induced-fit interactions with flexible protein pockets. This contrasts with the more rigid carbamate analog, which may exhibit lower entropic penalty but reduced adaptability.

Conformational flexibility Binding entropy Chromen-4-one SAR

Ester Lability as a Prodrug Handle: Inferred Hydrolytic Stability Relative to Isopropyl Ester Analog

The ethyl ester group in the target compound is expected to exhibit intermediate hydrolytic stability toward ubiquitous esterases compared to the more sterically hindered isopropyl ester analog (Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, CAS N/A, MW 440.8 g·mol⁻¹) [1]. Primary alkyl esters (ethyl) are generally cleaved faster than secondary alkyl esters (isopropyl) by carboxylesterases (CES1/CES2) [2]. This differential lability can be exploited: the ethyl ester may function as a short-lived prodrug that releases the active carboxylic acid metabolite more rapidly in vivo, whereas the isopropyl analog would provide prolonged half-life.

Prodrug design Esterase susceptibility Pharmacokinetics

Absence of Hydrogen-Bond Donors: Superior CNS Penetration Potential vs. Hydroxy Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the corresponding 7-hydroxy analog (3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, CAS 302953-04-4, HBD = 1) contains one hydroxyl donor [1]. A HBD count of 0 is a favorable attribute for blood–brain barrier (BBB) penetration, as increasing HBD count is inversely correlated with CNS exposure [2]. The ethoxyacetate ether effectively masks the phenolic –OH, eliminating a hydrogen-bond donor and increasing lipophilicity, which together predict enhanced brain permeability relative to the free phenol.

Blood–brain barrier penetration CNS drug design Chromen-4-one derivatives

High-Value Research and Procurement Scenarios for Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 421566-69-0)


Lead Optimization in CNS Inflammation Programs

Given its favorable zero HBD count, elevated XLogP3 of 5.0 (within optimal CNS MPO range), and intermediate ester lability, this compound is ideally suited as a starting scaffold for CNS-penetrant anti-inflammatory agents targeting microglial or astrocytic pathways [1]. Procurement for in vivo neuroinflammation models (e.g., LPS-induced neuroinflammation in rodents) can leverage the ethyl ester’s predicted CNS exposure advantage over the 7-hydroxy precursor (CAS 302953-04-4) .

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Intermediates

The ethoxyacetate side chain provides a versatile synthetic handle for further derivatization. The six rotatable bonds and terminal ester group facilitate linkage to solid supports or DNA tags, making the compound an attractive intermediate for DEL construction or fragment-based screening libraries [1]. The absence of HBD simplifies coupling chemistry compared to analogs containing free hydroxyl or amine groups [2].

Prodrug Feasibility Studies for Carboxylic Acid Bioisosteres

The ethyl ester motif serves as a transient prodrug that can be cleaved by systemic esterases to yield the corresponding carboxylic acid metabolite. This compound can be employed as a prodrug prototype in PK/PD studies comparing the ethyl, methyl, and isopropyl ester analogs to determine the optimal balance between plasma stability and bioactivation rate [1]. Its intermediate hydrolysis rate (faster than isopropyl ester, slower than methyl ester) positions it as a balanced candidate for oral prodrug development .

SAR Expansion Around the Chromen-4-one 7-Position in Enzyme Inhibition Assays

The target compound belongs to a chemotype previously investigated for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition [2]. While direct IC₅₀ data for the exact ethyl ester are not publicly available, the scaffold has demonstrated nanomolar inhibitory activity against related targets in the chromen-4-one class [2]. Procuring the ethyl ester variant enables systematic SAR exploration at the 7-oxyacetate position, where subtle changes in ester alkyl chain length can dramatically alter biochemical potency and selectivity profiles [1].

Quote Request

Request a Quote for ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.